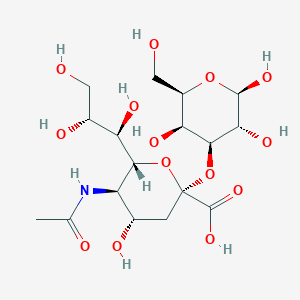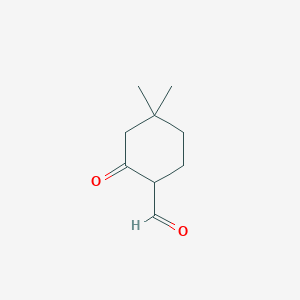
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde
描述
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexanecarbaldehyde, featuring a ketone group at the 2-position and two methyl groups at the 4-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde typically involves the oxidation of 4,4-dimethylcyclohexanol. One common method is the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent under controlled conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. Catalysts such as platinum or palladium on carbon may be employed to facilitate the oxidation process.
化学反应分析
Types of Reactions
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, PCC, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: 4,4-Dimethyl-2-oxocyclohexanecarboxylic acid.
Reduction: 4,4-Dimethyl-2-hydroxycyclohexanecarbaldehyde.
Substitution: Various substituted cyclohexanecarbaldehyde derivatives depending on the nucleophile used.
科学研究应用
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other industrial materials.
作用机制
The mechanism of action of 4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The carbonyl groups (both ketone and aldehyde) are highly reactive, allowing the compound to participate in various addition and substitution reactions. The presence of the methyl groups at the 4-position provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
相似化合物的比较
Similar Compounds
2-Oxocyclohexanecarbaldehyde: Lacks the methyl groups at the 4-position, resulting in different reactivity and physical properties.
4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one: A cyclic ketene acetal with similar structural features but different reactivity due to the presence of the methylene group.
Uniqueness
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde is unique due to the combination of its ketone and aldehyde functionalities along with the steric effects introduced by the methyl groups. This unique structure allows for selective reactions and makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC 名称 |
4,4-dimethyl-2-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-9(2)4-3-7(6-10)8(11)5-9/h6-7H,3-5H2,1-2H3 |
InChI 键 |
JYMPAXQWCBYRRS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(C(=O)C1)C=O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methanesulfonyl-4-[benzimidazol-1-yl]pyrimidine](/img/structure/B8477948.png)
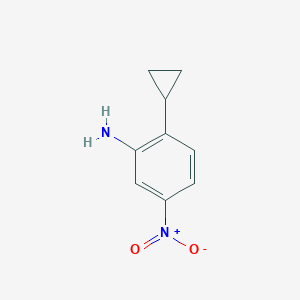
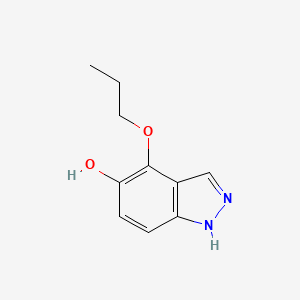
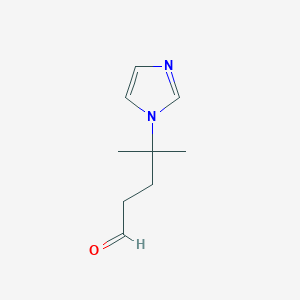
![2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]ethanamine](/img/structure/B8477979.png)
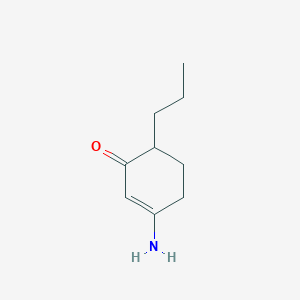
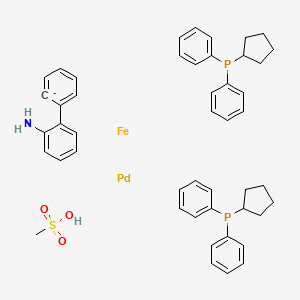
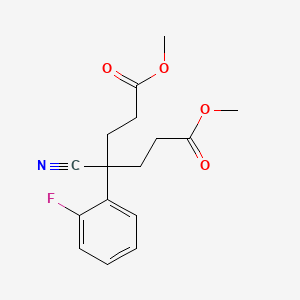
![1-[2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethenyl]-4-phenylpiperidin-4-ol](/img/structure/B8478018.png)
![Phenol, 4-[(4-methoxyphenyl)-1-naphthalenylmethyl]-2-methyl-](/img/structure/B8478019.png)
![2-(2-(Quinoxalin-2-yl)ethyl)benzo[d]thiazole](/img/structure/B8478028.png)
![1h-Pyrrolo[2,3-b]pyridine-2-carboxamide,n-(1,2-dimethyl-1h-benzo[d]imidazol-5-yl)-1-[(3-fluorophenyl)methyl]-](/img/structure/B8478041.png)
![[3-methoxy-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B8478050.png)
